molecular formula C9H7F5O2S B13500389 Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B13500389
M. Wt: 274.21 g/mol
InChI Key: HXBBETXVCMCSRC-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. The incorporation of fluorine atoms enhances the compound’s lipophilicity, metabolic stability, and binding selectivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate typically involves the reaction of ethyl bromodifluoroacetate with a thiophene derivative under specific conditions. For example, a Schlenk tube equipped with a Teflon septum can be used, and the reaction is carried out under an inert atmosphere (e.g., argon) with the addition of a base such as potassium phosphate (K2HPO4) and a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted esters, amides, and ethers.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and thiols.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound’s fluorinated nature enhances its bioavailability and metabolic stability, making it useful in the study of biological systems and drug development.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. Specific pathways, such as the EGFR/PI3K/AKT/mTOR signaling pathway, may be involved in its biological activity .

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups attached to a thiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound belonging to the thiophene derivative class. Its unique structure, characterized by the presence of difluoro and trifluoromethyl groups, enhances its chemical properties such as lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications.

  • Molecular Formula : C₉H₇F₅O₂S
  • Molecular Weight : 274.21 g/mol
  • CAS Number : 2160788-73-6

The fluorinated groups significantly influence the compound's biological activity, particularly its binding affinity to various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain molecular targets, leading to alterations in cellular processes. Notably, it is believed to modulate the epidermal growth factor receptor/phosphoinositide 3-kinase/AKT/mammalian target of rapamycin (EGFR/PI3K/AKT/mTOR) signaling pathway, which plays a crucial role in cancer biology and cellular growth regulation.

Anticancer Effects

A significant study explored the effects of ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), a derivative closely related to this compound, on non-small cell lung cancer (NSCLC). The study demonstrated that C2F inhibited proliferation, migration, and invasion of NSCLC cell lines. It induced cell cycle arrest and apoptosis both in vitro and in vivo through suppression of the EGFR/PI3K/AKT/mTOR signaling pathway . This suggests that similar mechanisms may be at play for this compound.

Antimicrobial Activity

Compounds with structural similarities often exhibit significant antimicrobial properties. Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate has shown potential in inhibiting bacterial growth due to its enhanced lipophilicity and binding capabilities.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityKey Findings
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetateC₉H₇F₅O₂SAnticancer, AntimicrobialModulates EGFR/PI3K/AKT/mTOR pathway
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetateC₉H₇F₅O₂AnticancerInhibits NSCLC proliferation via PI3K/AKT pathway

Case Studies

  • Non-Small Cell Lung Cancer Study :
    • Objective : Investigate the anti-cancer effects of C2F.
    • Methods : Utilized NSCLC cell lines and xenograft models.
    • Results : Demonstrated significant inhibition of cancer cell behaviors through pathway modulation .

Properties

Molecular Formula

C9H7F5O2S

Molecular Weight

274.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

InChI

InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-17-6(5)9(12,13)14/h3-4H,2H2,1H3

InChI Key

HXBBETXVCMCSRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(SC=C1)C(F)(F)F)(F)F

Origin of Product

United States

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